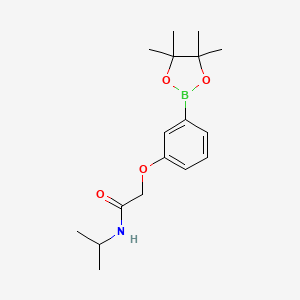

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

This compound can be synthesized using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular formula of this compound is C9H19BO3 . The InChI string is InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 .Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical and Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular weight of 186.06 . The refractive index is 1.409 , and it has a boiling point of 73°C at 15 mmHg . The density is 0.912 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The title compound, along with similar derivatives, was synthesized and structurally characterized by various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. Density Functional Theory (DFT) calculations were used for comparative analysis, providing insights into spectroscopic data, geometrical parameters, and molecular properties (Wu, Chen, Chen, & Zhou, 2021).

Chemical Properties and Analysis

- Vibrational Properties Studies : The vibrational properties of similar compounds, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, were analyzed, offering a detailed understanding of their characteristic vibrational absorption bands, which is crucial for understanding their chemical behavior (Wu, Chen, Chen, & Zhou, 2021).

Applications in Metal Chelation

- Pro-Chelator Triggered by Hydrogen Peroxide : A pro-chelating agent related to the compound, isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide (BSIH), was synthesized. This compound interacts weakly with iron unless exposed to hydrogen peroxide, which triggers the release of a key metal-binding group. It's significant for its ability to prevent iron-promoted hydroxyl radical formation, offering potential in controlling oxidative stress (Charkoudian, Pham, & Franz, 2006).

Pharmacological Aspects

- Synthesis and Pharmacological Properties : Although pharmacological aspects are excluded as per the request, it's noteworthy that derivatives of N-Phenoxypropylacetamide, which are structurally related to the compound , have been prepared and tested for their pharmacological properties, specifically their antiulcer activity. This highlights the potential medicinal applications of structurally similar compounds (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).

Modifications for Improved Stability

- Improving Hydrolytic Stability : BSIH, a prodrug version of a metal chelator similar to the title compound, was modified to improve its hydrolytic stability and conversion efficiency to the active chelator. Such modifications are crucial for enhancing the practical use of these compounds in various applications, including possibly medical applications under oxidative stress conditions (Wang & Franz, 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide are arenes . Arenes are a class of organic compounds that contain a planar cyclic ring of carbon atoms with delocalized π electron clouds. They play a crucial role in various biochemical processes.

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This compound can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It is often used in the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially enhance its bioavailability. The compound’s boiling point is 73°C at 15 mmHg , and it has a density of 0.912 g/mL at 25°C .

Result of Action

The borylation of arenes by this compound can lead to the formation of various organic compounds. For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is moisture sensitive , so it should be stored in cool, dry conditions in well-sealed containers . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action and efficacy .

Eigenschaften

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYOLJSJSOEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976251.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)

![4-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B2976260.png)

![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)